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Compound of Interest

Compound Name: H3B-6545

CAS No.: 2052130-80-8

Cat. No.: B607912

Get Quote

For Researchers, Scientists, and Drug Development Professionals

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent

Antagonist (SERCA) designed to treat estrogen receptor (ER)-positive breast cancer. Its unique

mechanism of action, involving covalent modification of the estrogen receptor alpha (ERα),

provides a distinct and highly selective profile. This technical guide offers an in-depth analysis

of H3B-6545's target selectivity, supported by quantitative data, detailed experimental

methodologies, and pathway visualizations to provide a comprehensive resource for the

scientific community.

Core Mechanism of Action
H3B-6545 is a potent antagonist of both wild-type and mutant forms of ERα.[1] Its mechanism

hinges on the covalent and irreversible binding to a specific cysteine residue, Cysteine 530

(C530), located within the ligand-binding domain of ERα.[1] This covalent bond is crucial for its

high selectivity, as C530 is not present in the hormone-binding pockets of other closely related

nuclear hormone receptors.[1] This interaction effectively inactivates ERα, enforcing a unique
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antagonist conformation that prevents the transcriptional activation of ERα target genes,

thereby inhibiting the proliferation and survival of ERα-dependent cancer cells.[2]

Quantitative Selectivity and Potency
The selectivity of H3B-6545 is a key attribute, demonstrating potent activity against its intended

target with minimal interaction with other nuclear hormone receptors. This high degree of

selectivity minimizes the potential for off-target effects, a critical consideration in drug

development.

Cellular Potency in Breast Cancer Cell Lines
H3B-6545 demonstrates potent anti-proliferative activity across a panel of ERα-positive breast

cancer cell lines, including those harboring wild-type and mutant forms of the receptor. The

GI50 (concentration for 50% growth inhibition) values are in the low nanomolar range,

underscoring its high potency.

Cell Line ERα Status GI50 (nM)

MCF7 Wild-Type 0.3-0.4

HCC1428 Wild-Type 1.0

BT483 Wild-Type 0.5

T47D Wild-Type 5.2

CAMA-1 Wild-Type 0.2

Data sourced from MedchemExpress.[3]

Selectivity Against Other Nuclear Receptors
Biochemical assays have confirmed that H3B-6545 has a negligible impact on the function of

other closely related nuclear hormone receptors. This is attributed to its unique covalent

binding mechanism targeting a cysteine residue absent in these other receptors. A study

published in Molecular Cancer Therapeutics reported that H3B-6545 binds to ERα and ERβ

with comparable affinities but does not affect the function of the progesterone receptor (PRα
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and PRβ), androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor

(MR).[4]

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

the selectivity and potency of H3B-6545.

Nuclear Receptor Activity Assay (Luciferase Reporter
Assay)
This assay is designed to measure the ability of a compound to activate or inhibit the

transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional activity of H3B-6545 on ERα and assess its off-target

effects on other nuclear receptors (PR, AR, GR, MR).

Methodology:

Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in a

suitable medium. The cells are then transiently transfected with two plasmids: one

expressing the full-length nuclear receptor of interest (e.g., ERα, PR, AR, GR, or MR) and a

second reporter plasmid containing a luciferase gene under the control of a promoter with

hormone response elements specific to the nuclear receptor being tested.

Compound Treatment: Following transfection, the cells are treated with a range of

concentrations of H3B-6545 or a known reference compound (agonist or antagonist for the

respective receptor).

Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells

are lysed, and a luciferase substrate is added. The resulting luminescence, which is

proportional to the transcriptional activity of the nuclear receptor, is measured using a

luminometer.

Data Analysis: The luminescence signal from H3B-6545-treated cells is compared to that of

vehicle-treated (control) cells to determine the percent inhibition or activation. IC50 values

are calculated for inhibitory compounds.
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Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative potency (GI50) of H3B-6545 in ERα-positive

breast cancer cell lines.

Methodology:

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a

predetermined density and allowed to attach overnight.

Compound Addition: The cells are then treated with a serial dilution of H3B-6545. A vehicle-

only control is also included.

Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay,

such as the MTT, SRB, or CellTiter-Glo® assay. These assays measure metabolic activity or

total DNA content, which correlates with the number of viable cells.

Data Analysis: The absorbance or luminescence readings are used to generate a dose-

response curve, from which the GI50 value is calculated.

Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the binding of a ligand to a protein by

measuring changes in the protein's thermal stability.

Objective: To confirm the direct binding of H3B-6545 to ERα and to assess its binding to other

purified nuclear receptors.

Methodology:

Reaction Setup: Purified ERα ligand-binding domain (LBD) is mixed with a fluorescent dye

(e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is then

aliquoted into a 96-well PCR plate. H3B-6545 is added at various concentrations.
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Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is gradually increased.

Fluorescence Monitoring: As the protein unfolds (melts) due to the increasing temperature,

its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The

fluorescence intensity is monitored in real-time.

Data Analysis: The melting temperature (Tm) of the protein is determined by identifying the

temperature at which the rate of unfolding is maximal (the peak of the first derivative of the

melting curve). A significant increase in the Tm in the presence of H3B-6545 indicates that

the compound binds to and stabilizes the protein.

Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to H3B-
6545.
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Caption: Inhibition of Estrogen Receptor Signaling by H3B-6545.
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Caption: Workflow for Characterizing H3B-6545 Selectivity and Potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b607912?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

